molecular formula C22H18N2O6S B2459987 N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine CAS No. 862793-61-1

N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine

Cat. No. B2459987
CAS RN: 862793-61-1
M. Wt: 438.45
InChI Key: SVXAJWDHGBQIGX-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C22H18N2O6S and its molecular weight is 438.45. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine is a compound that plays a significant role in the development of various chemical reactions and the synthesis of heterocyclic compounds. Its applications include the synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives through a metal-free three-component, domino reaction. This process is notable for its excellent functional group tolerance and efficiency, providing a novel strategy for preparing these derivatives (Zhiming Cui et al., 2018).

Antiplasmodial Activities

The compound's derivatives have been studied for their potential in treating malaria. Research into N-acylated furazan-3-amine derivatives, part of a Medicines for Malaria Venture project, has shown promising activity against different strains of Plasmodium falciparum. This research highlights the importance of the acyl moiety in the compound's structure for its antiplasmodial activity, presenting benzamides with significant promise due to their potency against malaria strains (Theresa Hermann et al., 2021).

Antibacterial and Antimicrobial Activities

Further applications are found in the synthesis of N-substituted sulfonamide derivatives of 1,3-benzodioxol-5-amine, which have been evaluated for their antibacterial activity. These studies have provided insights into the moderate antibacterial properties of these compounds, presenting a foundation for future antimicrobial research (Aziz‐ur‐Rehman et al., 2015).

Nematicidal and Antifungal Activities

The versatility of N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine is further exemplified by its derivatives' nematicidal and antifungal activities. Studies have synthesized new compounds based on this structure, showing significant lethal dose efficacy against nematodes and potential antifungal properties. This research opens avenues for agricultural and environmental applications, where these compounds could serve as a basis for developing new pesticides or fungicides (C. S. Reddy et al., 2010).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6S/c1-14-4-7-16(8-5-14)31(25,26)22-21(30-20(24-22)18-3-2-10-27-18)23-12-15-6-9-17-19(11-15)29-13-28-17/h2-11,23H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXAJWDHGBQIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine

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